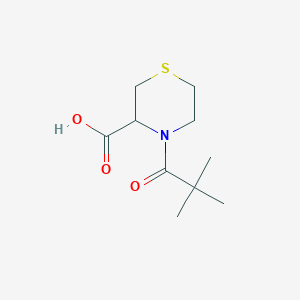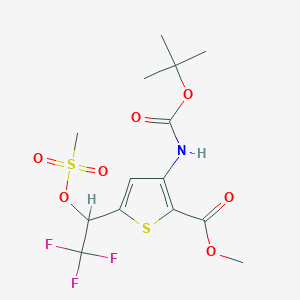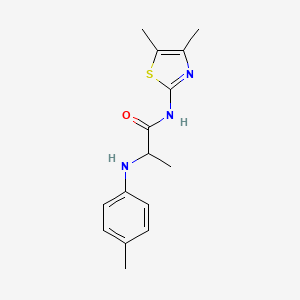
N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound’s structure also includes a p-tolylamino group and a propionamide moiety, contributing to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide typically involves the condensation of 4,5-dimethylthiazole-2-amine with p-tolylisocyanate, followed by the addition of propionyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity standards for industrial applications.
化学反応の分析
Types of Reactions
N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the p-tolylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Employed in cell viability assays, such as the MTT assay, to measure cellular metabolic activity and cytotoxicity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
作用機序
The mechanism of action of N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide involves its interaction with cellular components, leading to various biological effects. In cell viability assays, the compound is reduced by mitochondrial dehydrogenases to form a colored formazan product, which can be quantified to assess cell viability. The compound’s interaction with specific molecular targets and pathways, such as enzymes involved in cellular metabolism, contributes to its observed biological activities.
類似化合物との比較
N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide can be compared with other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
3-(4,5-Dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT): Commonly used in cell viability assays, similar to this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C15H19N3OS |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylanilino)propanamide |
InChI |
InChI=1S/C15H19N3OS/c1-9-5-7-13(8-6-9)16-11(3)14(19)18-15-17-10(2)12(4)20-15/h5-8,11,16H,1-4H3,(H,17,18,19) |
InChIキー |
UYZKBHOOPQOCLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=C(S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


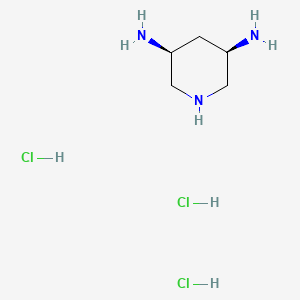
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)
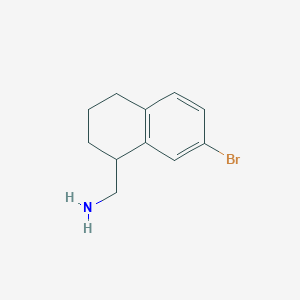
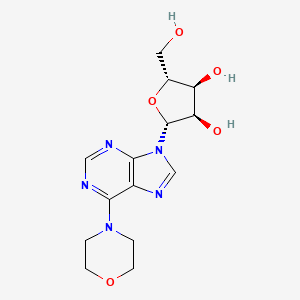
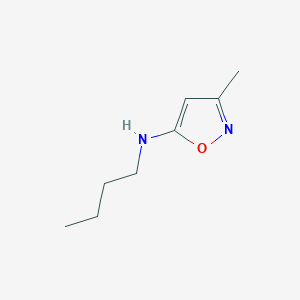
![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
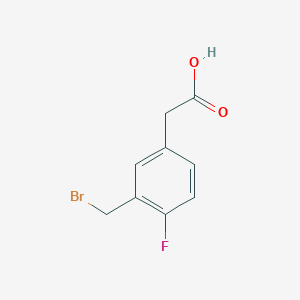
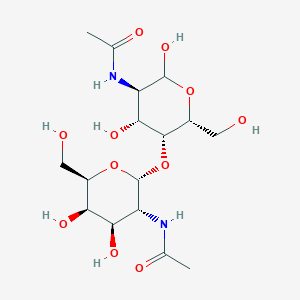
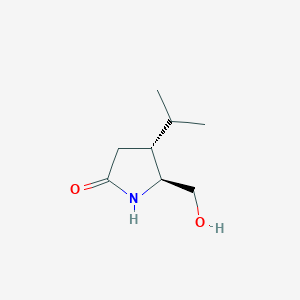
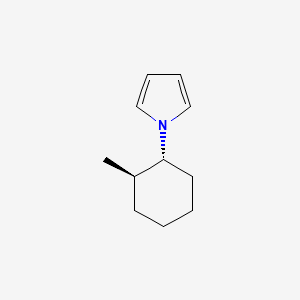
![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
